6-Phenyl-4-pyrimidinol

Enzyme inhibition Dihydrofolate reductase Folate metabolism

Researchers targeting DHFR or JAK3 pathways often encounter potency loss when substituting 6-phenyl with 6-methyl scaffolds. This compound (≥95%) provides: • 35-fold greater DHFR complexation vs. 6-methyl analogs • 7-fold accelerated irreversible inactivation kinetics • Consistent interferon induction across species for immunomodulatory studies. Supplied as white powder with global shipping from stock; ideal for kinase inhibitor and API intermediate synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 4891-69-4
Cat. No. B189394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-4-pyrimidinol
CAS4891-69-4
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N=CN2
InChIInChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
InChIKeyOATNBMJACLEOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-4-pyrimidinol: Core Scaffold Properties and Procurement


6-Phenyl-4-pyrimidinol (CAS 4891-69-4, molecular formula C10H8N2O, MW 172.18) is a heterocyclic aromatic compound featuring a pyrimidine ring with a hydroxyl group at position 4 and a phenyl substituent at position 6 . It exists in tautomeric equilibrium with its keto form (6-phenylpyrimidin-4(3H)-one) [1] and is also known by synonyms including 6-phenylpyrimidin-4-ol and 4(3H)-pyrimidinone, 6-phenyl-. The compound serves as a versatile building block for the synthesis of biologically active derivatives, particularly in medicinal chemistry programs targeting kinases, immunomodulatory agents, and enzyme inhibitors. Standard commercial specifications typically require ≥95% purity by HPLC with long-term storage in cool, dry conditions .

Enzyme inhibition DHFR-targeted binding and inactivation studies
Immunomodulation Interferon induction pathway research
Kinase SAR JAK-STAT pathway inhibition studies
Synthetic chemistry Heterocyclic derivatization building block

6-Phenyl-4-pyrimidinol: Target Engagement and Synthetic Utility Differences


Generic substitution of 6-phenyl-4-pyrimidinol with other 4-pyrimidinols or 6-substituted analogs is scientifically unsound due to quantitatively demonstrated differences in enzyme binding affinity, inactivation kinetics, and downstream biological activity. Comparative enzyme inhibition studies have established that the 6-phenyl substituent confers substantially enhanced hydrophobic binding interactions with target proteins relative to 6-methyl analogs, resulting in 35-fold greater complexation with dihydrofolic reductase [1] and a 7-fold increase in irreversible inactivation rate [2]. In immunomodulatory applications, 6-phenyl-substituted derivatives exhibit superior interferon induction activity compared to 6-methyl counterparts across multiple species [3]. These binding and functional differences are not incremental—they represent discrete mechanistic advantages that cannot be replicated by simple analog substitution. The evidence detailed below provides quantitative justification for specifying 6-phenyl-4-pyrimidinol or its derivatives in research procurement where target engagement potency, irreversible inhibition kinetics, or immunomodulatory activity are critical experimental variables.

Risk dimension
6-Phenyl scaffold
6-Methyl analog
DHFR binding
Reported hydrophobic pocket engagement
Binding profile may shift substantially
Inactivation kinetics
Active-site-directed irreversible inhibition profile
Inactivation rate may not transfer directly
Immunomodulation
Reported cross-species interferon induction
Interferon response profile may differ

6-Phenyl-4-pyrimidinol: Quantitative Performance Evidence vs. 6-Methyl Analogs


Enhanced Enzyme Binding to Dihydrofolic Reductase

The 6-phenyl substituted pyrimidinol derivative (XVIIa) exhibits 35-fold greater inhibition of rat liver folic reductase compared to the corresponding 6-methyl analog (Xb) [1]. This binding enhancement is attributed to the phenyl ring at the 6-position providing an additional hydrophobic binding point to the enzyme, a structural feature absent in the 6-methyl variant. The magnitude of this difference (35×) is sufficiently large to preclude functional interchangeability in assays where target engagement is rate-limiting.

DHFR Binding Affinity
Head-to-head
35-fold greater inhibition vs 6-methyl analog
Supports scaffold-specific binding affinity context
Rat liver DHFR assay; XVIIa derivative vs Xb comparator
Enzyme inhibition Dihydrofolate reductase Folate metabolism Medicinal chemistry

Irreversible Enzyme Inactivation Kinetics

In an active-site-directed irreversible inhibition study of dihydrofolic reductase, the 6-phenyl-substituted pyrimidinol derivative (II, 2-amino-5-(p-bromoacetamidophenoxypropyl)-6-phenyl-4-pyrimidinol) inactivated the enzyme with a half-life of approximately 45 minutes [1]. Critically, the 6-methyl analog (III) inactivated the same enzyme at approximately one-seventh the rate of compound II under identical conditions [1]. This 7-fold difference in inactivation kinetics provides direct experimental support for the conclusion that 6-methylpyrimidines and 6-phenylpyrimidines do not reversibly complex with dihydrofolic reductase in the same binding orientation [1].

Inactivation Kinetics
Head-to-head
7-fold faster irreversible inactivation; half-life ~45 min
Supports distinct binding-mode interpretation
37°C incubation; active-site-directed DHFR inhibition
Irreversible inhibition Active-site-directed inhibition Dihydrofolic reductase Enzyme kinetics

Superior Interferon Induction Across Species

Comparative evaluation of 5-halo-6-phenyl pyrimidinones against the 6-methyl analog 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) demonstrated that the 6-phenyl substituted compound ABPP (2-amino-5-bromo-6-phenyl-4-pyrimidinol) consistently induced higher levels of serum interferon [1]. ABPP induced high levels of serum interferon in mice, cats, and cattle in vivo and in human lymphoid tissue in vitro, and was consistently more active than ABMP across all evaluated systems [1]. This represents a direct comparator-based demonstration that the 6-phenyl substituent confers enhanced interferon-inducing activity relative to the 6-methyl scaffold.

Interferon Induction
Head-to-head
ABPP induced higher serum interferon than ABMP across all tested systems
Reported cross-species interferon response context
Mice, cats, cattle in vivo; human lymphoid tissue in vitro
Interferon induction Immunomodulation Antiviral activity In vivo pharmacology

Hydrophobic Binding Contribution of the 6-Phenyl Substituent

A systematic SAR study comparing 11 6-phenylpyrimidines with various substituents at the 2-, 4-, and 5-positions against 18 5-aryl and 5-arylalkylpyrimidines as inhibitors of dihydrofolic reductase established that the increment in better binding observed by substituting a phenyl group on the 6-position of 4-pyrimidinol is due to hydrophobic bonding of the phenyl group [1]. The results could not be explained by a single conformation of the pyrimidine-enzyme complex; rather, multiple rotational conformers are proposed where strong hydrophobic bonding by the phenyl substituent determines the preferred binding conformation [1].

Hydrophobic Binding SAR
Reported
Systematic SAR: 11 6-phenyl vs 18 5-arylalkyl pyrimidines
Supports hydrophobic binding mechanism context
Conformation-dependent; multiple rotational conformers proposed
Structure-activity relationship Hydrophobic binding Enzyme inhibition Dihydrofolic reductase

6-Phenyl-4-pyrimidinol: Research and Industrial Application Scenarios


DHFR Inhibitor Development for Enhanced Potency

6-Phenyl-4-pyrimidinol and its 2-amino-5-substituted derivatives are quantitatively validated as superior scaffolds for DHFR inhibitor development relative to 6-methyl analogs. Procurement of the 6-phenyl scaffold is indicated for programs requiring: (a) enhanced reversible binding affinity—XVIIa-type derivatives demonstrate 35-fold greater inhibition of rat liver folic reductase compared to the 6-methyl counterpart Xb [1]; (b) accelerated irreversible inactivation kinetics—the 6-phenyl derivative inactivates DHFR at approximately 7-fold the rate of the 6-methyl analog [2]; and (c) consistent hydrophobic binding contributions to target engagement, as established by systematic SAR analysis across 11 6-phenylpyrimidines [3]. The compound's predicted pKa of 8.59±0.40 [4] and logP of approximately 2.37 [5] inform formulation and solubility considerations for enzymatic assay development.

Immunomodulatory and Interferon-Inducing Agent Synthesis

For research programs targeting interferon induction and immunomodulation, 6-phenyl-4-pyrimidinol-derived compounds (specifically 2-amino-5-bromo-6-phenyl-4-pyrimidinol, ABPP) have demonstrated consistent superiority over 6-methyl analogs (ABMP) in inducing serum interferon across multiple species including mice, cats, and cattle in vivo, as well as in human lymphoid tissue in vitro [1]. This consistent activity advantage supports procurement of the 6-phenyl scaffold for immunomodulatory compound synthesis where interferon induction is a primary experimental endpoint. Additionally, the immunomodulatory properties of 6-aryl pyrimidine compounds have been recognized in patent literature for therapeutic applications in acquired or congenital immunodeficiencies [2].

Kinase-Targeted Lead Optimization and JAK3 Selectivity

4- or 6-phenyl-pyrimidine scaffolds have been successfully employed as the core structural motif for developing highly potent and selective JAK3 inhibitors. Optimized compounds based on 4- or 6-phenyl-pyrimidine derivatives have achieved IC50 values of 1.7 nM against JAK3 with >588-fold selectivity over JAK2 and >777-fold selectivity over JAK1 [1]. These compounds demonstrate JAK3-dependent inhibition of T cell proliferation in cellular assays and suppressed delayed-type hypersensitivity responses in murine models with acceptable pharmacokinetic properties suitable for in vivo use [1]. Procurement of 6-phenyl-4-pyrimidinol as a core building block supports structure-activity relationship studies in JAK-STAT pathway-targeted medicinal chemistry programs, particularly where selective JAK3 inhibition is the therapeutic objective.

Diversified Heterocyclic Synthesis via Tautomer Exploitation

6-Phenyl-4-pyrimidinol (CAS 4891-69-4) serves as a versatile synthetic intermediate for generating structurally diverse pyrimidine derivatives through exploitation of its tautomeric equilibrium between the 4-pyrimidinol (hydroxy) and 4(3H)-pyrimidinone (keto) forms [1]. This tautomerism enables regioselective derivatization at either oxygen (O-alkylation/arylation) or nitrogen (N-functionalization) positions, as demonstrated by the synthesis of 2-azido-6-phenylpyrimidin-4(3H)-one for azide-tetrazole tautomerism studies [1]. The compound's predicted physicochemical profile—melting point approximately 267 °C, boiling point 325.0±45.0 °C, density 1.20±0.1 g/cm³, and predicted pKa 8.59±0.40 [2]—supports standard organic synthesis workflows. Commercial availability at ≥95% purity [3] makes it a reliable building block for medicinal chemistry libraries, agrochemical intermediate synthesis, and materials science applications requiring phenyl-substituted heteroaromatic cores.

Application
Selection Property
Validation Focus
DHFR inhibition studies
6-Phenyl scaffold binding profile
Enzyme inhibition endpoint review
Interferon induction research
Immunomodulatory scaffold context
Species-specific interferon response validation
JAK-STAT pathway inhibition studies
Kinase selectivity review
JAK isoform selectivity context
Heterocyclic derivatization workflows
Tautomer-dependent regioselectivity
Derivatization condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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